molecular formula C6FeO12-3 B100866 Ferrioxalate CAS No. 15321-61-6

Ferrioxalate

Cat. No. B100866
CAS RN: 15321-61-6
M. Wt: 319.9 g/mol
InChI Key: FYJLUEWYCIBBGT-UHFFFAOYSA-H
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Description

Ferrioxalate, also known as trisoxalatoferrate(III), is a trivalent anion with the formula [Fe(C2O4)3]3−. It is a transition metal complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate ions C2O2−4 anions acting as ligands .


Synthesis Analysis

The synthesis of Ferrioxalate involves a reaction between iron (III) sulfate, barium oxalate, and potassium oxalate . The balanced chemical reaction equation for the formation of the potassium ferrioxalate salt is: FeCl3•6H2O (aq) + 3K2C2O4•H2O (aq) → K3Fe (C2O4)3•3H2O (s) + 3KCl (aq) + 6H2O (l) .


Molecular Structure Analysis

The ferrioxalate complex has D3 molecular symmetry, within which the six Fe–O bond distances all close to 2.0 Å . The iron center in the ferrioxalate anion has a distorted octahedral geometry .


Chemical Reactions Analysis

In solution, the ferrioxalate complex undergoes photoreduction. In this process, the complex absorbs a photon of light and subsequently decomposes to form Fe (C2O4)2−2 and CO2 .


Physical And Chemical Properties Analysis

Ferrioxalate is a lime green crystalline compound. It is quite stable in the absence of light or other radiation .

Scientific Research Applications

1. Solar Photo-Fenton Process

Ferrioxalate complexes enhance the solar photo-Fenton treatment of various contaminants, like pentachlorophenol, in aqueous media at mild pH. This process achieves significant mineralization of pollutants, outperforming conventional Fenton methods. Key to its effectiveness is the role of photosensitive ferrioxalate complexes in accelerating hydroxyl radical production (Ye, Sirés, Zhang, & Huang, 2019).

2. Degradation of Pesticides

Ferrioxalate acts as a visible light-responsive photocatalyst, efficiently degrading pesticides like chlorothalonil in aqueous solutions under solar irradiation (Chaudhuri, Zuhali, & Affam, 2013).

3. Degradation of Organic Compounds

The ferrioxalate complex is effective in degrading various organic compounds, including herbicides and pollutants in water. It has shown higher mineralization percentages for certain compounds compared to other iron sources, indicating its beneficial effect in degradation processes (Nogueira, Silva, & Trovó, 2005).

4. Actinometry and Photoreactor Efficiency

Ferrioxalate is significant in actinometry, particularly in evaluating photoreactor efficiency. Understanding its application limits under intense irradiation is crucial for accurate measurements in photochemical processes (Wriedt & Ziegenbalg, 2021).

5. Solar Degradation of Contaminants in Water

The utilization of solar energy for the destruction of organic pollutants is enhanced by ferrioxalate. This process is more efficient compared to other known methods like sunlight/TiO2/H2O2 for solar detoxification (Safarzadeh-Amiri, Bolton, & Cater, 1996).

6. Treatment of Pharmaceutical Wastewater

The treatment of pharmaceutical wastewater via ferrioxalate-assisted solar/photo-Fenton systems shows promising results, with significant TOC removal under optimized conditions. This highlights the potential of ferrioxalate in complex wastewater treatment scenarios (Monteagudo, Durán, Culebradas, San Martín, & Carnicer, 2013).

Mechanism of Action

The initial step in the photoinduced dynamics of aqueous ferrioxalate upon 263 nm excitation is found to be a ligand-to-metal electron transfer, occurring on a time scale faster than our time resolution .

Safety and Hazards

Ferrioxalate is corrosive and can cause eye, respiratory, and skin irritation .

Future Directions

Recent studies have focused on the photoinduced dynamics of aqueous ferrioxalate using ultrafast liquid phase photoelectron spectroscopy (PES). This research aims to optimize the reactive paths and control their outcome .

properties

IUPAC Name

iron(3+);oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.Fe/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6);/q;;;+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJLUEWYCIBBGT-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6FeO12-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14221-47-7 (tri-ammonium salt)
Record name Ferrioxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium ferrioxalate

CAS RN

15321-61-6
Record name Ferrioxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15321-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferrioxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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